molecular formula C22H31NO14 B13411890 N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Cat. No.: B13411890
M. Wt: 536.5 g/mol
InChI Key: MFDZYSKLMAXHOV-YQNZCADASA-N
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Description

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biological processes and is commonly found as the terminal sugar in glycoproteins . It has a molecular formula of C22H31NO14 and a molecular weight of 533.48 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS Number: 950508-99-3) is a synthetic derivative of sialic acid characterized by the presence of five acetyl groups and a methyl ester. This compound is primarily utilized in advanced glycobiology research and serves as a precursor for synthesizing complex sialic acid-containing compounds. Its biological activity is significant in various fields, including virology, cancer research, and neurobiology.

  • Molecular Formula : C22H31NO14
  • Molecular Weight : 533.48 g/mol
  • Purity : ≥95% (HPLC)
  • Appearance : White to off-white crystalline powder
  • Solubility : Highly soluble in organic solvents; less soluble in water
  • Storage Conditions : -20°C, protected from light and moisture

Biological Functions and Mechanisms

This compound plays a crucial role in several biological processes:

  • Viral Infections : Sialic acids are known to facilitate viral binding to host cells. This compound can be used to study the interactions between viruses and host cell receptors.
  • Cancer Research : Altered sialic acid metabolism is a hallmark of many cancers. This compound aids in understanding the biochemical pathways involved in tumor progression and metastasis.
  • Neurological Disorders : Research indicates potential applications in neurobiology, particularly concerning sialic acid's role in neuronal development and function.
  • Inflammatory and Immune Response : Sialic acids modulate immune responses and inflammatory processes; thus, this compound may be relevant in studying autoimmune diseases.

Case Studies

  • Viral Binding Studies :
    • A study demonstrated that modifications of sialic acids could influence the binding affinity of influenza viruses to host cells. N-Acetylneuraminic Acid Methyl Ester derivatives were tested for their ability to inhibit viral attachment, providing insights into potential therapeutic avenues for antiviral drug development.
  • Cancer Metabolism :
    • Research highlighted that cancer cells exhibit altered sialic acid expression profiles compared to normal cells. The use of this compound allowed researchers to investigate these metabolic changes and their implications for tumor biology.
  • Neurodevelopmental Studies :
    • In experiments involving neuronal cell lines, the compound was shown to affect cell signaling pathways associated with growth and differentiation. This suggests its potential role in neurodevelopmental disorders.

Data Tables

PropertyValue
CAS Number950508-99-3
Molecular FormulaC22H31NO14
Molecular Weight533.48 g/mol
Purity≥95% (HPLC)
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Storage Temperature-20°C

Properties

Molecular Formula

C22H31NO14

Molecular Weight

536.5 g/mol

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-YQNZCADASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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